2-Benzyl-1,3-diphenylpropan-2-ol
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Overview
Description
2-Benzyl-1,3-diphenylpropan-2-ol is an organic compound with the molecular formula C22H22O It is a secondary alcohol characterized by a benzyl group and two phenyl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-diphenylpropan-2-ol typically involves the Grignard reaction. One common method includes the reaction of benzylmagnesium chloride with benzophenone, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or distillation, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into hydrocarbons or other alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Benzophenone and benzoic acid.
Reduction: Benzyl alcohol and diphenylmethane.
Substitution: Benzyl chloride and diphenylmethyl chloride.
Scientific Research Applications
2-Benzyl-1,3-diphenylpropan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3-diphenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator in certain reactions, facilitating the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler alcohol with a single benzyl group.
Diphenylmethanol: Contains two phenyl groups attached to a central carbon with a hydroxyl group.
Benzophenone: A ketone with two phenyl groups attached to a carbonyl carbon.
Uniqueness
2-Benzyl-1,3-diphenylpropan-2-ol is unique due to its combination of a benzyl group and two phenyl groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6712-97-6 |
---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-benzyl-1,3-diphenylpropan-2-ol |
InChI |
InChI=1S/C22H22O/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2 |
InChI Key |
WXSPHAQGTGMKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)O |
Origin of Product |
United States |
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